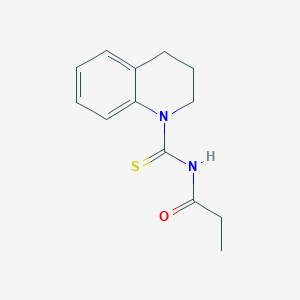
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains a thioamide group, which is known for its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide typically involves the reaction of 3,4-dihydroquinoline with a suitable thioamide precursor under controlled conditions. One common method involves the use of thionyl chloride as a reagent to introduce the thioamide group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dihydro-1(2H)-quinolinylcarbonyl)propanamide: This compound has a similar quinoline ring system but differs in the functional group attached to the quinoline ring.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share the quinoline ring system but have different substituents and functional groups.
Uniqueness
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H16N2OS |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)propanamide |
InChI |
InChI=1S/C13H16N2OS/c1-2-12(16)14-13(17)15-9-5-7-10-6-3-4-8-11(10)15/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,16,17) |
Clé InChI |
JIWDKCWXODYTFV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)N1CCCC2=CC=CC=C21 |
SMILES canonique |
CCC(=O)NC(=S)N1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















